![molecular formula C21H21ClN4O3 B15202401 (5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride is a complex organic compound that belongs to the class of triazolo-oxazin derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a mesityl group and a nitro substituent, suggests it may have interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indeno Triazolo Oxazin Core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Mesityl Group: The mesityl group can be introduced via Friedel-Crafts alkylation using mesitylene and a suitable catalyst.
Nitration: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Formation of the Chloride Salt: The final step involves the conversion of the compound to its chloride salt form, possibly through reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the mesityl group or the nitro substituent.
Reduction: Reduction reactions could target the nitro group, converting it to an amine or other functional groups.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Products may include oxidized derivatives of the mesityl group or nitro group.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products may include halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in organic reactions.
Material Science:
Biology
Biological Activity: The compound may exhibit antimicrobial, antiviral, or anticancer activities.
Biochemical Probes: Use as a probe to study biological pathways and molecular interactions.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Possible use as a therapeutic agent for various diseases.
Industry
Chemical Synthesis: Use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of (5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride would depend on its specific biological target. Possible mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalating into DNA and affecting transcription and replication processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium bromide
- (5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium iodide
Uniqueness
The chloride salt form of the compound may exhibit unique solubility, stability, and reactivity compared to its bromide and iodide counterparts. These differences can influence its applications and effectiveness in various fields.
Propriétés
Formule moléculaire |
C21H21ClN4O3 |
|---|---|
Poids moléculaire |
412.9 g/mol |
Nom IUPAC |
(1R,9S)-14-nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;chloride |
InChI |
InChI=1S/C21H21N4O3.ClH/c1-12-6-13(2)20(14(3)7-12)24-11-23-19(22-24)10-28-18-8-15-4-5-16(25(26)27)9-17(15)21(18)23;/h4-7,9,11,18,21H,8,10H2,1-3H3;1H/q+1;/p-1/t18-,21+;/m0./s1 |
Clé InChI |
XBECRDARHWQLGX-OZYANKIXSA-M |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H]4[C@H](CC5=C4C=C(C=C5)[N+](=O)[O-])OCC3=N2)C.[Cl-] |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=C4C=C(C=C5)[N+](=O)[O-])OCC3=N2)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


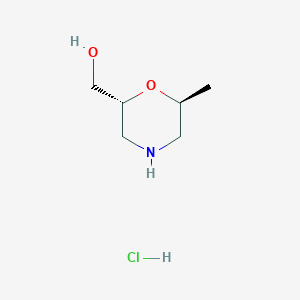
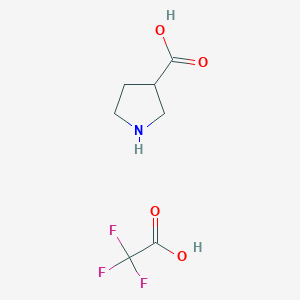
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B15202329.png)
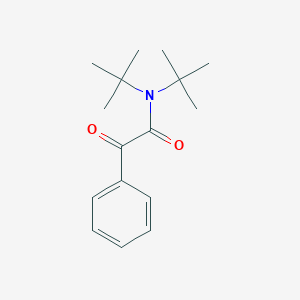
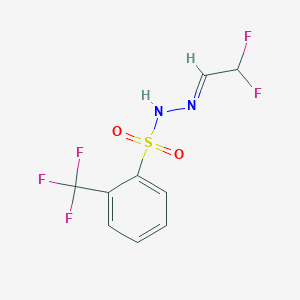

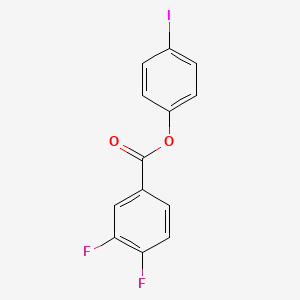
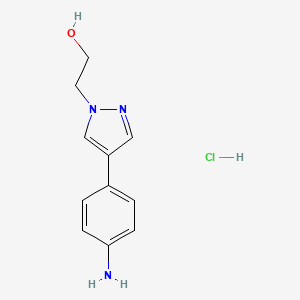
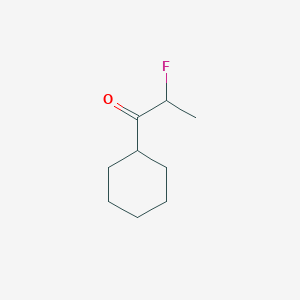
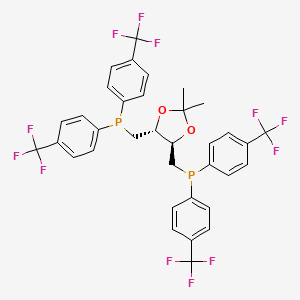
![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)



